![molecular formula C9H13FO3Si B1589533 (4-Fluorophenyl)trimethoxysilane CAS No. 53883-61-7](/img/structure/B1589533.png)
(4-Fluorophenyl)trimethoxysilane
Overview
Description
“(4-Fluorophenyl)trimethoxysilane” is a compound with the formula C9H13FO3Si . It is a colorless to pale yellow liquid, volatile at room temperature, with a special odor .
Synthesis Analysis
The synthesis of “(4-Fluorophenyl)trimethoxysilane” involves the hydrolysis and copolycondensation reactions of the 1H, 1H, 2H, 2H-perfluorooctyltrimethoxysilane and methyltrimethoxysilane . It is widely used in organic synthesis, mainly for the introduction of (4-fluorophenyl) groups .Molecular Structure Analysis
The molecule contains a total of 27 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
“(4-Fluorophenyl)trimethoxysilane” can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . It is often used as an important aryl silane reagent .Physical And Chemical Properties Analysis
“(4-Fluorophenyl)trimethoxysilane” has a density of 1.145 g/mL, a melting point of -12°C, and a boiling point of 173-174°C . It has a molecular weight of 216.28 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-trimethoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWHKGWYCDOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)F)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469251 | |
Record name | (4-Fluorophenyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53883-61-7 | |
Record name | (4-Fluorophenyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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